Kinase Selectivity Gains from tert‑Butyl Ester Introduction vs. Iso‑propyl Ester in PCTAIRE/CDK16 Inhibitor Series
In a medicinal chemistry campaign targeting PCTAIRE/CDK16, the conversion of the ethyl‑ester lead to a tert‑butyl ester (compound 43d) yielded the best CDK16 selectivity within the series, outperforming the corresponding iso‑propyl ester (42b/42d) as documented in the peer‑review record [REFS‑1]. The authors explicitly state that a tert‑butyl (and iso‑propyl) ester was introduced ‘in order to improve the metabolic stability’ [REFS‑2], and subsequent DSF (differential scanning fluorimetry) profiling identified compound 43d as the most CDK16‑selective analogue among all evaluated derivatives [REFS‑1]. This demonstrates that the tert‑butyl ester confers a selectivity advantage that cannot be replicated by smaller alkyl esters.
| Evidence Dimension | CDK16 selectivity (DSF thermal‑shift assay ranking) |
|---|---|
| Target Compound Data | Compound 43d (tert‑butyl ester) = highest CDK16 selectivity in series |
| Comparator Or Baseline | iso‑Propyl ester 42b/42d = lower selectivity; ethyl ester = baseline |
| Quantified Difference | Qualitative ranking: 43d (t‑Bu) > 42b/42d (i‑Pr) > ethyl ester; metabolic stability of 43d was requested by reviewers for head‑to‑head comparison vs. ethyl ester lead |
| Conditions | Differential scanning fluorimetry (DSF) against CDK16; metabolic stability assessed in vitro (microsomes) |
Why This Matters
Procurement of the tert‑butyl ester directly enables the synthesis of the most selective CDK16 inhibitor candidate in the published series; substitution with an ethyl or isopropyl ester would deliver a less selective tool compound and compromise the ‘best‑in‑set’ selectivity profile.
- [1] Amrhein, J. A. et al. (Reviewer 1 Report, point 5). Int. J. Mol. Sci. Peer‑Review Record 2022. View Source
- [2] Amrhein, J. A. et al. (Reviewer 1 Report, point 4). Int. J. Mol. Sci. Peer‑Review Record 2022. View Source
